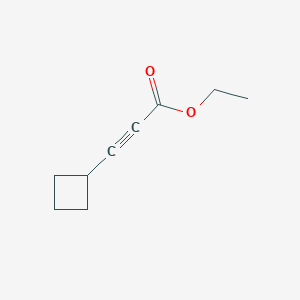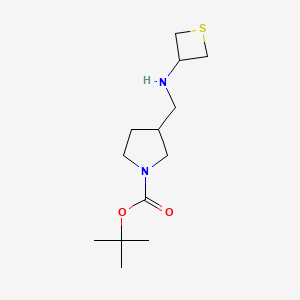
Ethyl (S,E)-2-(2-(((tert-butylsulfinyl)imino)methyl)-4-isopropoxy-5-methoxyphenyl)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl (S,E)-2-(2-(((tert-butylsulfinyl)imino)methyl)-4-isopropoxy-5-methoxyphenyl)acetate is a complex organic compound that may have applications in various fields such as medicinal chemistry, organic synthesis, and materials science. The compound’s structure suggests it could be involved in stereoselective reactions due to the presence of chiral centers and functional groups.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (S,E)-2-(2-(((tert-butylsulfinyl)imino)methyl)-4-isopropoxy-5-methoxyphenyl)acetate likely involves multiple steps, including:
Formation of the tert-butylsulfinyl imine: This could be achieved by reacting a suitable aldehyde or ketone with tert-butylsulfinamide under acidic or basic conditions.
Introduction of the isopropoxy and methoxy groups: These groups can be introduced through nucleophilic substitution reactions using appropriate alkyl halides.
Esterification: The final step might involve esterification of the carboxylic acid with ethanol under acidic conditions.
Industrial Production Methods
Industrial production would require optimization of reaction conditions to maximize yield and purity. This might involve:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions.
Purification: Techniques such as recrystallization, distillation, or chromatography to purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy or isopropoxy groups.
Reduction: Reduction reactions could target the imine group, converting it to an amine.
Substitution: Nucleophilic or electrophilic substitution reactions could occur at various positions on the aromatic ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, sulfonyl chlorides.
Major Products
The major products would depend on the specific reactions and conditions used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an amine.
Wissenschaftliche Forschungsanwendungen
Ethyl (S,E)-2-(2-(((tert-butylsulfinyl)imino)methyl)-4-isopropoxy-5-methoxyphenyl)acetate could have several research applications:
Medicinal Chemistry: Potential use as a precursor or intermediate in the synthesis of pharmaceuticals.
Organic Synthesis: Utilized in the development of new synthetic methodologies or as a building block for more complex molecules.
Materials Science: Possible applications in the creation of novel materials with specific properties.
Wirkmechanismus
The mechanism of action would depend on the specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, influencing biochemical pathways. The presence of functional groups like the imine and ester suggests potential interactions through hydrogen bonding, hydrophobic interactions, or covalent bonding.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl (S,E)-2-(2-(((tert-butylsulfinyl)imino)methyl)-4-isopropoxyphenyl)acetate: Lacks the methoxy group.
Ethyl (S,E)-2-(2-(((tert-butylsulfinyl)imino)methyl)-4-methoxyphenyl)acetate: Lacks the isopropoxy group.
Uniqueness
The combination of functional groups in Ethyl (S,E)-2-(2-(((tert-butylsulfinyl)imino)methyl)-4-isopropoxy-5-methoxyphenyl)acetate may confer unique reactivity and properties, making it valuable for specific applications in research and industry.
Eigenschaften
Molekularformel |
C19H29NO5S |
|---|---|
Molekulargewicht |
383.5 g/mol |
IUPAC-Name |
ethyl 2-[2-[(E)-tert-butylsulfinyliminomethyl]-5-methoxy-4-propan-2-yloxyphenyl]acetate |
InChI |
InChI=1S/C19H29NO5S/c1-8-24-18(21)11-14-9-16(23-7)17(25-13(2)3)10-15(14)12-20-26(22)19(4,5)6/h9-10,12-13H,8,11H2,1-7H3/b20-12+ |
InChI-Schlüssel |
KJQISTMIVKEYEM-UDWIEESQSA-N |
Isomerische SMILES |
CCOC(=O)CC1=CC(=C(C=C1/C=N/S(=O)C(C)(C)C)OC(C)C)OC |
Kanonische SMILES |
CCOC(=O)CC1=CC(=C(C=C1C=NS(=O)C(C)(C)C)OC(C)C)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,10-bis[2-chloro-4-(trifluoromethyl)phenyl]-12-hydroxy-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide](/img/structure/B12947969.png)

![4-(2-Amino-[1,2,4]triazolo[1,5-a]pyridin-6-yl)-2,6-dimethylphenol](/img/structure/B12947979.png)
![5-(3,6-Diazabicyclo[3.1.1]heptane-6-carbonyl)pyridin-2(1H)-one](/img/structure/B12947984.png)
![(1S,4S)-5,5-difluoro-2-azabicyclo[2.2.2]octane](/img/structure/B12947991.png)








![(R)-2-(9-(Pyridin-2-yl)-6-oxaspiro[4.5]decan-9-yl)acetic acid](/img/structure/B12948058.png)
